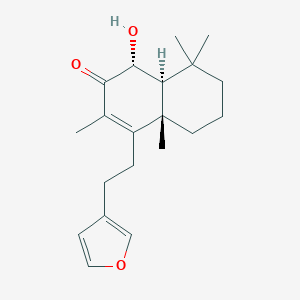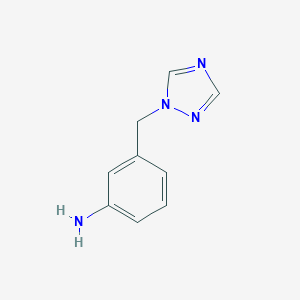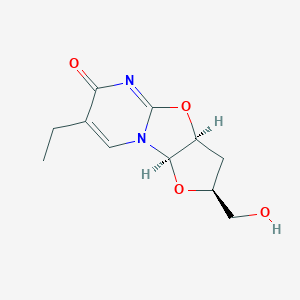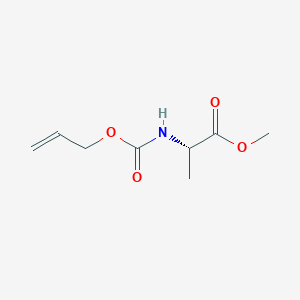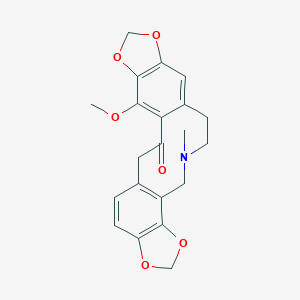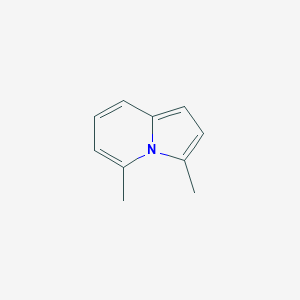
3,5-Dimethylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylindolizine is a heterocyclic organic compound that belongs to the indolizine family. It is a five-membered ring structure with two nitrogen atoms and two carbon atoms. 3,5-Dimethylindolizine has been of interest to the scientific community due to its unique chemical and biological properties.
作用機序
The mechanism of action of 3,5-Dimethylindolizine is not fully understood. However, it is believed to interact with various cellular targets, such as enzymes, receptors, and ion channels. 3,5-Dimethylindolizine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-Dimethylindolizine are diverse and depend on the specific target it interacts with. In general, 3,5-Dimethylindolizine has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of 3,5-Dimethylindolizine for lab experiments is its unique chemical and biological properties. It has been shown to have a high affinity for certain cellular targets, which makes it a useful tool for studying the function of these targets. However, one limitation of 3,5-Dimethylindolizine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for the study of 3,5-Dimethylindolizine. One area of interest is the development of new drug candidates based on the structure of 3,5-Dimethylindolizine. Another area of interest is the study of the mechanism of action of 3,5-Dimethylindolizine and its interaction with cellular targets. Additionally, the development of new synthetic methods for the preparation of 3,5-Dimethylindolizine and its derivatives is an area of ongoing research.
合成法
The synthesis of 3,5-Dimethylindolizine can be achieved through various methods, such as the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. The Hantzsch synthesis involves the reaction of a beta-ketoester, an aldehyde, and an amine in the presence of a catalyst.
科学的研究の応用
3,5-Dimethylindolizine has been studied for its potential use in various areas of scientific research, such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3,5-Dimethylindolizine has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In organic synthesis, 3,5-Dimethylindolizine has been used as a building block for the synthesis of other complex organic molecules. In materials science, 3,5-Dimethylindolizine has been studied for its potential use in the development of new materials with unique properties.
特性
CAS番号 |
1761-13-3 |
|---|---|
製品名 |
3,5-Dimethylindolizine |
分子式 |
C10H11N |
分子量 |
145.2 g/mol |
IUPAC名 |
3,5-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10-7-6-9(2)11(8)10/h3-7H,1-2H3 |
InChIキー |
HEXONZNIDPVUSU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC=C(N12)C |
正規SMILES |
CC1=CC=CC2=CC=C(N12)C |
同義語 |
3,5-Dimethylindolizine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



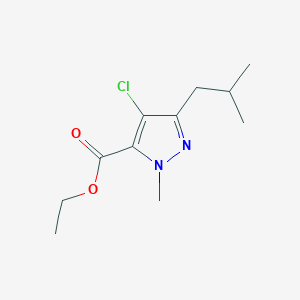

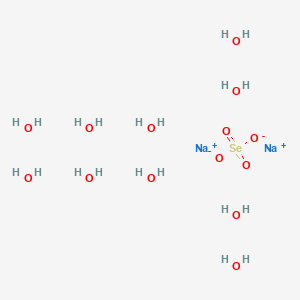
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)

